molecular formula C9H6BrNO3 B6260777 methyl 7-bromo-1,2-benzoxazole-4-carboxylate CAS No. 2090909-62-7

methyl 7-bromo-1,2-benzoxazole-4-carboxylate

Cat. No.: B6260777
CAS No.: 2090909-62-7
M. Wt: 256.05 g/mol
InChI Key: XHKMNRSDVABGCR-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1,2-benzoxazole-4-carboxylate (CAS 2090909-62-7) is a high-value chemical intermediate with significant applications in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C9H6BrNO3 and a molecular weight of 256.05 g/mol, serves as a versatile building block for the synthesis of complex heterocyclic molecules . Its primary research value lies in its role as a key precursor in the development of benzoxazolone carboxamide derivatives, which are potent inhibitors of acid ceramidase (AC) . Acid ceramidase is a lysosomal enzyme that regulates sphingolipid metabolism, and its inhibition is a promising therapeutic strategy for treating severe neurological lysosomal storage diseases such as Gaucher's and Krabbe's disease . Furthermore, the 7-bromo substituent on the benzoxazole core makes this ester an excellent substrate for further functionalization via palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the scaffold for structure-activity relationship (SAR) studies . Beyond neuropathic disease research, the benzoxazole scaffold is recognized for its broad spectrum of biological activities. Derivatives are extensively investigated for their antimicrobial potential, showing promising activity against Gram-negative bacteria like Escherichia coli , with molecular docking studies suggesting DNA gyrase inhibition as a potential mechanism of action . This compound is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2090909-62-7

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

methyl 7-bromo-1,2-benzoxazole-4-carboxylate

InChI

InChI=1S/C9H6BrNO3/c1-13-9(12)5-2-3-7(10)8-6(5)4-11-14-8/h2-4H,1H3

InChI Key

XHKMNRSDVABGCR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=NOC2=C(C=C1)Br

Origin of Product

United States

Synthetic Methodologies and Strategic Route Design

Classical and Contemporary Approaches to Benzoxazole (B165842) Nucleus Formation

The formation of the benzoxazole ring is a cornerstone of heterocyclic chemistry, with a rich history of classical methods and a continuous evolution of more efficient and versatile contemporary protocols. These methods primarily involve the cyclization of ortho-substituted phenols.

The most prevalent and versatile approach to the benzoxazole nucleus involves the condensation and subsequent cyclization of 2-aminophenols with a variety of carbonyl-containing compounds. This strategy allows for the direct installation of substituents at the 2-position of the benzoxazole ring.

The reaction of 2-aminophenols with carboxylic acids or their derivatives (such as acid chlorides or esters) is a classic method, often requiring harsh conditions like high temperatures and strong acids (e.g., polyphosphoric acid) to drive the dehydration and cyclization. globalresearchonline.net More contemporary approaches have focused on the development of milder and more efficient catalytic systems. For instance, methanesulfonic acid has been shown to be an effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol (B121084) and carboxylic acids, proceeding through an in-situ generated acid chloride intermediate. researchgate.net This method tolerates a range of functional groups, including chloro, bromo, and nitro groups. researchgate.net

Aldehydes are also common reaction partners for 2-aminophenols, leading to 2-substituted benzoxazoles. These reactions can be promoted by a variety of catalysts, including Brønsted acids, Lewis acids, and metal catalysts under oxidative conditions. mdpi.comrsc.orgacs.org The initial step typically involves the formation of a Schiff base intermediate, which then undergoes oxidative cyclization.

The use of β-diketones in combination with a Brønsted acid and a copper(I) iodide (CuI) co-catalyst provides a pathway to various 2-substituted benzoxazoles. acs.orgorganic-chemistry.org This method is tolerant of various substituents on the 2-aminophenol ring, including methyl, chloro, bromo, nitro, and methoxy (B1213986) groups. acs.orgorganic-chemistry.org

A non-hazardous approach for the synthesis of 2-aminobenzoxazoles involves the reaction of 2-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid. nih.gov This method avoids the use of highly toxic cyanogen (B1215507) bromide, a traditional reagent for this transformation. nih.gov

Precursor for C2 PositionReagents/CatalystKey Features
Carboxylic AcidsPolyphosphoric Acid (PPA)Classical method, harsh conditions
Carboxylic AcidsMethanesulfonic AcidMilder, one-pot, tolerates various functional groups researchgate.net
AldehydesBrønsted/Lewis Acids, Metal CatalystsForms Schiff base intermediate, requires oxidation mdpi.comrsc.orgacs.org
β-DiketonesBrønsted Acid / CuIAccess to diverse 2-substituents, good functional group tolerance acs.orgorganic-chemistry.org
NCTSLewis AcidNon-hazardous route to 2-aminobenzoxazoles nih.gov

Oxidative cyclization strategies offer an alternative route to benzoxazoles, often starting from precursors that are not 2-aminophenols. These methods typically involve the formation of a C-O or N-O bond in the final ring-closing step under oxidative conditions. One such approach involves the oxidative cyclization of phenolic Schiff bases, which can be synthesized from the condensation of a phenol with an appropriate amine.

Palladium catalysis has emerged as a powerful tool for the construction of complex molecules, and the synthesis of benzoxazoles is no exception. Palladium-catalyzed methods often involve cross-coupling reactions to form key bonds in the benzoxazole ring system. For example, palladium-catalyzed intramolecular C-O bond formation from suitably functionalized anilide precursors can afford the benzoxazole core. Additionally, palladium-catalyzed carbonylation reactions have been employed in the synthesis of benzoxazole derivatives. ijpbs.com

Copper-catalyzed reactions have proven to be highly effective for the synthesis of benzoxazoles, offering mild and efficient alternatives to traditional methods. Copper(I) iodide (CuI) is a commonly used catalyst in these transformations. For instance, the copper-catalyzed intramolecular cyclization of ortho-haloanilides is a general method for the formation of benzoxazoles. organic-chemistry.org The reaction is believed to proceed through an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org The reactivity of the ortho-haloanilide follows the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step. organic-chemistry.org

Furthermore, the combination of a Brønsted acid and CuI can catalyze the cyclization of 2-aminophenols with β-diketones, as mentioned earlier. acs.orgorganic-chemistry.org

In the pursuit of more sustainable and cost-effective synthetic methods, catalyst-free and transition-metal-free approaches for benzoxazole synthesis have been developed. These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions, such as high temperatures or the use of microwave irradiation. For example, the reaction of 2-aminophenol with carboxylic acids can be achieved under metal- and solvent-free conditions using microwave irradiation. researchgate.net

Targeted Synthesis of Methyl 7-Bromo-1,2-Benzoxazole-4-Carboxylate and Related Analogs

The synthesis of the specific target molecule, this compound, requires a strategic approach that considers the introduction of the bromo and methyl carboxylate substituents at the desired positions. A plausible and efficient strategy would involve the construction of the benzoxazole ring from a pre-functionalized precursor.

A potential starting material for this synthesis is methyl 3-amino-5-bromo-2-hydroxybenzoate . This compound possesses the necessary arrangement of functional groups—an amino group ortho to a hydroxyl group for the benzoxazole ring formation, along with the bromo and methyl carboxylate substituents at the correct positions on the benzene (B151609) ring. The synthesis of this precursor has been reported, involving the reduction of the corresponding nitro compound, methyl 5-bromo-2-hydroxy-3-nitrobenzoate. chemicalbook.com

With methyl 3-amino-5-bromo-2-hydroxybenzoate in hand, the final step would be the formation of the oxazole (B20620) ring. This can be achieved through various methods, as described in the preceding sections. For instance, reaction with a suitable one-carbon synthon would lead to the desired 1,2-benzoxazole. It is important to note that the target molecule is a 1,2-benzoxazole, which implies a different connectivity compared to the more common 1,3-benzoxazoles formed from 2-aminophenols. The synthesis of 1,2-benzisoxazoles often involves the cyclization of o-hydroxyaryl oximes or related precursors.

Therefore, a more targeted approach for the synthesis of this compound would likely involve the following conceptual steps:

Preparation of a substituted salicylaldehyde or salicylic acid derivative: Starting from a commercially available substituted phenol, introduction of a formyl or carboxyl group at the 2-position and a nitro group at the 3-position would be required. Bromination at the 5-position would also be necessary.

Formation of an oxime: The salicylaldehyde derivative would then be converted to its corresponding oxime by reaction with hydroxylamine.

Intramolecular cyclization: The key ring-closing step would be an intramolecular nucleophilic aromatic substitution or an oxidative cyclization of the oxime to form the 1,2-benzoxazole ring.

Functional group manipulation: Subsequent steps might involve the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the bromo group at the 7-position if not already installed. The carboxyl group at the 4-position could be introduced via various carboxylation methods or carried through from the starting material, followed by esterification to the methyl ester.

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a variety of functional groups, including halogens, via the corresponding diazonium salt. wikipedia.orgmnstate.eduorganic-chemistry.orgmasterorganicchemistry.comnih.gov This reaction could be a key step in introducing the bromo substituent at the 7-position of a pre-formed benzoxazole-4-carboxylate precursor.

Strategies for Regioselective Bromination

Achieving regioselective bromination is a critical step in the synthesis of the target molecule. The position of bromination on the benzoxazole ring is influenced by the directing effects of the existing substituents and the choice of brominating agent. While direct bromination of a pre-formed methyl 1,2-benzoxazole-4-carboxylate could occur, the electronic nature of the heterocyclic ring and the carboxyl group would likely direct the incoming electrophile to various positions. A more controlled approach would involve the synthesis of the benzoxazole ring from a pre-brominated precursor. For instance, starting with a 2-amino-3-bromophenol derivative would definitively place the bromine atom at the 7-position of the resulting benzoxazole.

Controllable bromination has been accomplished on complex aromatic systems to yield specific isomers. nih.gov For example, the bromination of coronene tetracarboxydiimide has been controlled to produce mono-, di-, tri-, and tetra-brominated products. nih.gov Such control is often achieved by careful selection of the brominating agent (e.g., N-bromosuccinimide, bromine) and reaction conditions (e.g., temperature, solvent).

A general procedure for the bromination of related benzofuran esters involves dissolving the ester in a solvent like chloroform, followed by the dropwise addition of a bromine solution. mdpi.com Stirring is continued for several hours at room temperature to complete the reaction. mdpi.com

Table 1: Comparison of Potential Bromination Strategies

StrategyDescriptionPotential AdvantagesPotential Challenges
Bromination of Pre-formed Benzoxazole Direct electrophilic bromination of methyl 1,2-benzoxazole-4-carboxylate.Fewer synthetic steps.Lack of regioselectivity, leading to a mixture of isomers.
Synthesis from Brominated Precursor Building the benzoxazole ring from a starting material already containing bromine at the desired position (e.g., 2-amino-3-bromophenol).High regioselectivity.Availability and synthesis of the brominated precursor.

Esterification Methods for Carboxylate Functionality

The methyl ester group at the 4-position can be introduced either before or after the formation of the benzoxazole ring. If the synthesis starts with a carboxylic acid precursor, a subsequent esterification step is necessary.

A common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst. nih.gov N-bromosuccinimide (NBS) has also been shown to be an efficient catalyst for the direct esterification of aryl and alkyl carboxylic acids under mild, metal-free conditions. nih.gov This method is tolerant of various functional groups and allows for simple isolation procedures. nih.gov

Alternatively, diazoalkanes, such as diazomethane, can be used for the esterification of carboxylic acids under very mild conditions. researchgate.net This method is highly efficient but requires the handling of potentially hazardous reagents. researchgate.net

Table 2: Overview of Esterification Methods

MethodReagentsConditionsAdvantagesDisadvantages
Fischer Esterification Carboxylic acid, Methanol, Acid catalyst (e.g., H₂SO₄)RefluxInexpensive reagents, scalable.Reversible reaction, may require removal of water.
NBS-Catalyzed Esterification Carboxylic acid, Methanol, N-bromosuccinimide (NBS)70 °C, neatMetal-free, mild conditions, high yields. nih.govRequires stoichiometric or catalytic amounts of NBS. nih.gov
Diazoalkane Esterification Carboxylic acid, DiazomethaneRoom temperatureMild, high efficiency. researchgate.netDiazomethane is toxic and explosive. researchgate.net

Multi-Component and One-Pot Reaction Sequences

Multi-component and one-pot reactions offer an efficient approach to the synthesis of the benzoxazole core, minimizing the number of separate reaction and purification steps. These strategies often involve the condensation of an o-aminophenol derivative with a carbonyl compound or its equivalent.

For instance, a one-pot synthesis of 2-substituted benzoxazoles can be achieved by reacting 2-aminophenol with carboxylic acids, which are converted in situ to acid chlorides. researchgate.net Methanesulfonic acid has been found to be a highly effective catalyst for this transformation, and the reaction conditions are compatible with various substituents, including bromo groups. researchgate.net Another approach involves the direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation in the absence of a metal catalyst or solvent. thieme-connect.com

Multi-component reactions, such as the reaction of catechols, ammonium acetate, and aldehydes catalyzed by an Fe(III)-salen complex, can also lead to the formation of benzoxazole derivatives under mild conditions. acs.org Copper complexes have also been utilized as catalysts for the multi-component synthesis of substituted benzoxazoles. rsc.orgrsc.org

Advanced Synthetic Techniques in Benzoxazole Chemistry

Modern synthetic chemistry has seen the development of several techniques that can accelerate reaction rates, improve yields, and offer more environmentally friendly reaction conditions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become a valuable tool in organic chemistry for its ability to rapidly heat reactions, often leading to significantly reduced reaction times and improved yields. eurekaselect.com The synthesis of benzoxazoles is well-suited to this technique.

A direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation can produce 2-substituted benzoxazoles without the need for a catalyst or solvent. thieme-connect.com This method is compatible with a range of functional groups. thieme-connect.com Microwave irradiation has also been employed in a one-pot domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides to synthesize benzoxazoles. organic-chemistry.org Furthermore, a hydrogen peroxide-mediated cyclodesulfurization of isothiocyanates and o-substituted anilines under microwave irradiation provides a novel route to benzoxazoles. tandfonline.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Benzoxazole Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Hours to daysMinutes to hours thieme-connect.comeurekaselect.com
Energy Efficiency LowerHigher eurekaselect.com
Yields Often lowerOften higher thieme-connect.comeurekaselect.com
Side Reactions More prevalentOften reduced

Ultrasound-Promoted Synthetic Pathways

Ultrasound irradiation is another "green" synthetic approach that utilizes acoustic cavitation to provide the energy for chemical reactions. tandfonline.com This technique can lead to high efficiency, low waste, and reduced energy requirements. tandfonline.com

The synthesis of 2-aryl benzoxazoles has been successfully achieved through the reaction of 2-aminophenol with aldehydes under ultrasound irradiation in the presence of a catalyst. tandfonline.com This method proceeds under ambient conditions, offering short reaction times and excellent isolated yields. tandfonline.com Ultrasound has also been used in the solvent-free synthesis of benzoxazoles from 2-aminophenol and benzaldehyde, catalyzed by an ionic liquid supported on magnetic nanoparticles. nih.gov This catalyst can be easily recovered and reused. nih.gov

Mechanochemical Synthesis Approaches

Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, often in the absence of a solvent. This technique is considered a highly sustainable method for chemical synthesis. While specific examples for the synthesis of this compound are not detailed in the provided search results, the general principles of mechanochemistry are applicable to the formation of heterocyclic compounds. The solid-state reaction of starting materials under ball-milling conditions could potentially provide a solvent-free route to the benzoxazole core.

Green Chemistry Principles in Benzoxazole Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of heterocyclic compounds like benzoxazoles. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key strategies in this domain include the use of environmentally benign solvents such as water, the application of reusable catalysts like ionic liquids, and the development of highly efficient nanocatalysis systems.

Aqueous Media

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of benzoxazoles in aqueous media often involves the condensation of 2-aminophenols with aldehydes. To overcome the low solubility of organic reactants in water, surfactants can be used to create micelles, which act as microreactors, or the reactions can be performed at elevated temperatures. For instance, the use of samarium(III) triflate as a reusable catalyst has been shown to be effective for the synthesis of benzoxazoles in an ethanol-water mixture, providing good to excellent yields under mild conditions. Another approach involves the use of tetramethylthiuram disulfide (TMTD) for the cyclization of 2-aminophenols in water, which offers excellent yields and short reaction times without the need for a metal catalyst.

Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that are considered green solvents and catalysts due to their negligible vapor pressure, high thermal stability, and potential for recyclability. They can act as both the solvent and the catalyst, simplifying reaction procedures. Brønsted acidic ionic liquids have been effectively used as reusable catalysts for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions. For example, a Brønsted acidic ionic liquid gel, prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate with tetraethyl orthosilicate, has demonstrated high catalytic activity, affording yields up to 98%. This catalyst could be recovered and reused for at least five cycles without a significant drop in activity. Similarly, the ionic liquid [Et3NH][HSO4] has been employed for the one-pot synthesis of 1,3-benzoxazole derivatives, highlighting advantages such as short reaction times and high yields.

Nanocatalysis

Nanocatalysts offer significant advantages in organic synthesis due to their high surface-area-to-volume ratio, which leads to enhanced catalytic activity, selectivity, and stability. These catalysts can often be easily separated from the reaction mixture and reused, aligning with green chemistry principles. Various nanocatalysts have been developed for benzoxazole synthesis. For example, magnetic nanoparticles coated with a silica shell and functionalized with sulfonic acid groups (Fe3O4@SiO2-SO3H) have been used as a highly efficient and reusable solid acid catalyst for the condensation of 2-aminophenols with aldehydes under solvent-free conditions. Other examples include the use of copper oxide nanoparticles, nano-ceria (CeO2), and Ag@TiO2 nanocomposites, which have all demonstrated high efficacy in catalyzing benzoxazole formation in aqueous media or under solvent-free conditions.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is a critical step in the synthesis of benzoxazoles to maximize product yield, minimize reaction time, and reduce the formation of byproducts. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection and Loading

The choice of catalyst is paramount for achieving high yields. In the synthesis of 2-substituted benzoxazoles, a variety of catalysts have been explored. For instance, in a study utilizing a Brønsted acidic ionic liquid gel, it was found that a catalyst loading of 1 mol% was optimal. Attempts to reduce the amount of the catalyst resulted in a significant decrease in the reaction yield. Similarly, the development of heterogeneous nanocatalysts, such as Fe3O4@SiO2-SO3H, allows for easy separation and reuse, and their catalytic activity has been optimized to provide high yields in short reaction times.

Solvent and Temperature Effects

The reaction medium and temperature play crucial roles in reaction kinetics and product yield. While traditional syntheses often employ organic solvents, green chemistry approaches have focused on solvent-free conditions or the use of benign solvents like water and ethanol. For instance, the synthesis of benzoxazole derivatives using a magnetic nanomaterial-supported Lewis acidic ionic liquid was optimized under solvent-free sonication at 70 °C, which led to high yields within 30 minutes. In another example, the reaction temperature was systematically varied, and it was found that while no product was obtained at room temperature, increasing the temperature to 130 °C in the presence of a BAIL gel catalyst afforded a 98% yield.

Reaction Time and Substrate Concentration

Optimizing the reaction time is essential to ensure the completion of the reaction without leading to the degradation of the product. Modern synthetic methods, particularly those employing highly active catalysts like nanocatalysts or microwave irradiation, have significantly reduced reaction times. For example, the TiO2–ZrO2-catalyzed synthesis of 2-aryl benzoxazoles was completed in just 15–25 minutes. Furthermore, adjusting the ratio of reactants is a common strategy to enhance yield. In a Tf2O-promoted synthesis of 2-substituted benzoxazoles, the highest yield (95%) was achieved when the ratio of the tertiary amide to 2-aminophenol was 1.1:1.

The following table provides examples of optimized reaction conditions for the synthesis of various benzoxazole derivatives, illustrating the impact of different catalysts and conditions on yield and reaction time.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Brønsted Acidic Ionic Liquid Gel (1 mol%)Solvent-free1305 h98
Fe3O4@SiO2-SO3HSolvent-free5015-30 min90-96
LAIL@MNPSolvent-free (Ultrasound)7030 minup to 90
TiO2-ZrO2Acetonitrile6015-25 min83-93
Samarium(III) Triflate (10 mol%)EtOH-H2O502 h92
NH4ClEthanol80-906-8 h88

Chemical Reactivity and Functionalization Strategies of Benzoxazole Carboxylates

Electrophilic and Nucleophilic Substitution Patterns on the Benzoxazole (B165842) Ring

The reactivity of the benzoxazole ring in methyl 7-bromo-1,2-benzoxazole-4-carboxylate is governed by the electronic interplay of the fused heterocyclic and benzene (B151609) rings, along with the influence of its substituents. The benzoxazole system itself presents a complex electronic landscape; the isoxazole (B147169) portion is generally electron-deficient, which deactivates the adjacent benzene ring towards electrophilic attack.

Furthermore, the compound possesses two deactivating groups: the bromo substituent at C7 and the methyl carboxylate at C4. The bromine atom deactivates the ring through its inductive effect but can direct incoming electrophiles to the ortho and para positions (C6 and C5, respectively) via resonance. The carboxylate group is a meta-directing deactivator. The combination of these effects makes traditional electrophilic aromatic substitution challenging and often results in low yields or requires harsh conditions. Nucleophilic aromatic substitution (SNAr) is more plausible, particularly at positions activated by electron-withdrawing groups, though substitution of the bromine atom via transition-metal catalysis is the far more common and efficient strategy for functionalization. researchgate.net

Reactivity at Bromine-Substituted Positions for Derivatization

The carbon-bromine bond at the C7 position is the primary and most versatile site for derivatization on the this compound scaffold. This C(sp²)–Br bond is highly susceptible to oxidative addition by transition metal catalysts, particularly palladium complexes. researchgate.net This reactivity serves as a gateway for a multitude of cross-coupling reactions, enabling the introduction of a wide range of carbon- and heteroatom-based substituents. This approach is generally preferred over nucleophilic aromatic substitution due to its milder conditions, broader substrate scope, and higher functional group tolerance. semanticscholar.org The successful application of palladium-catalyzed reactions on structurally similar bromo-substituted heterocycles, such as indazoles and benzothiazoles, provides a strong precedent for the synthetic utility of the C7-bromo position in this compound. nih.govnih.gov

Carbon-Hydrogen Bond Functionalization Methodologies

Direct carbon-hydrogen (C-H) bond functionalization has emerged as a powerful, atom-economical strategy for modifying aromatic and heterocyclic cores without the need for pre-installed functional groups like halides. researchgate.netresearchgate.net For the benzoxazole system, transition-metal catalysis is often employed to achieve regioselective C-H activation. nitrkl.ac.in In the case of this compound, the most likely positions for C-H functionalization on the benzene ring are C5 and C6.

Copper and palladium are common catalysts for such transformations, which can be directed by the inherent electronic properties of the substrate or by a directing group. acs.orgdatapdf.com For instance, regioselective C-H alkenylation, arylation, or chlorination can be achieved under specific catalytic conditions. nitrkl.ac.in While challenging due to the already substituted nature of the ring, these methods offer a modern alternative for introducing additional diversity and complexity to the benzoxazole scaffold.

Cross-Coupling Reactions for Expanding Molecular Diversity

Palladium-catalyzed cross-coupling reactions are the cornerstone for the functionalization of this compound, primarily targeting the reactive C7-bromo position. researchgate.netnih.gov These methodologies allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, displaying remarkable tolerance for other functional groups like the carboxylate moiety. researchgate.net

Suzuki, Sonogashira, and Heck Coupling Methodologies

The Suzuki, Sonogashira, and Heck reactions are among the most widely used palladium-catalyzed cross-couplings for derivatizing aryl halides.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the C7 position of the benzoxazole and an organoboron reagent, such as a boronic acid or boronic ester. rsc.orgresearchgate.net It is highly valued for its operational simplicity and the stability of the boron reagents. acs.org

Reaction DetailsCatalystBaseSolvent(s)
Suzuki Coupling Pd(OAc)₂, PdCl₂(dppf), or Pd₂(dba)₃K₂CO₃, Cs₂CO₃, or K₃PO₄Dioxane/Water, Toluene, or 2-MeTHF

Sonogashira Coupling: This method creates a C-C bond between the C7 position and a terminal alkyne. nih.gov The reaction is unique in its typical requirement of both a palladium catalyst and a copper(I) co-catalyst, although copper-free versions have been developed. nih.govorganic-chemistry.org

Reaction DetailsCatalystCo-catalystBase
Sonogashira Coupling Pd(PPh₃)₄ or PdCl₂(PPh₃)₂CuIEt₃N or Piperidine

Heck Coupling: This reaction forms a C-C bond by coupling the C7 position with an alkene, resulting in a vinylated benzoxazole. rsc.org The reaction is a powerful tool for introducing unsaturated carbon chains. researchgate.netbeilstein-journals.org

Reaction DetailsCatalystBaseAdditive/Ligand
Heck Coupling Pd(OAc)₂ or PdCl₂Et₃N, K₂CO₃, or NaOAcPPh₃, P(o-tol)₃, or TBAB

C–N and C–O Bond Formation via Coupling Approaches

Beyond C-C bond formation, palladium-catalyzed cross-coupling reactions are instrumental in constructing C-N and C-O bonds, primarily through Buchwald-Hartwig amination and etherification. These reactions enable the introduction of amine, amide, and ether functionalities at the C7 position.

Buchwald-Hartwig Amination (C-N Coupling): This reaction couples the C7-bromo position with a wide range of primary and secondary amines, anilines, or amides. The choice of a suitable phosphine (B1218219) ligand is often critical for achieving high yields. beilstein-journals.org

Reaction DetailsCatalystLigandBase
C-N Coupling Pd(OAc)₂ or Pd₂(dba)₃Xantphos, BINAP, or RuPhosNaOt-Bu, K₃PO₄, or Cs₂CO₃

Buchwald-Hartwig Etherification (C-O Coupling): Similarly, this method allows for the coupling of the C7 position with alcohols or phenols to form aryl ethers. These reactions often require conditions similar to C-N coupling but can be more challenging. beilstein-journals.orgresearchgate.net

Reaction DetailsCatalystLigandBase
C-O Coupling Pd(OAc)₂ or Pd₂(dba)₃Xantphos or dppfNaOt-Bu, K₂CO₃, or Cs₂CO₃

Ring Modification and Rearrangement Studies

Current literature searches did not yield specific studies on the ring modification or rearrangement of this compound. Research on related heterocyclic systems, such as the Beckmann-type rearrangement of N-Cl imines to form benzoxazoles, suggests potential rearrangement pathways within this class of compounds. organic-chemistry.org Additionally, photochemical rearrangements have been observed in 1,2-benzisoxazolinones, indicating that the 1,2-benzoxazole core can undergo structural reorganization under specific conditions. However, no dedicated studies detailing such transformations for this compound have been identified. The stability and reactivity of the 1,2-benzoxazole ring are influenced by its substituents, and without experimental data, any proposed ring modification or rearrangement would be purely speculative.

Strategies for Introducing Chiral Elements into Benzoxazole Systems

The introduction of chirality into benzoxazole systems is an area of active research, driven by the demand for enantiomerically pure compounds in drug discovery. Asymmetric catalysis, including radical-type 1,2-alkoxy-sulfenylation of benzoxazole-2-thiols to vinylarenes, has been shown to be an effective method for creating chiral centers in benzoxazole-containing molecules. acs.org These methods often employ chiral ligands or catalysts to control the stereochemical outcome of the reaction.

However, there is no specific information available detailing the application of such strategies to this compound. The functional groups present on this molecule, namely the bromo and methyl carboxylate groups, could potentially serve as handles for further synthetic manipulations where chirality is introduced. For instance, the carboxylate group could be transformed into an amide, which could then direct a chiral transformation. The bromo substituent might be utilized in cross-coupling reactions with chiral partners. Nevertheless, without specific experimental reports, these remain hypothetical strategies.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

One-dimensional NMR experiments are fundamental for identifying the types and numbers of unique atoms in a molecule.

¹H NMR: The proton NMR spectrum is used to identify the number of chemically distinct protons, their electronic environment, and their spin-spin coupling relationships with neighboring protons. For methyl 7-bromo-1,2-benzoxazole-4-carboxylate, the spectrum is expected to show signals for three aromatic protons and three methyl protons. The aromatic protons on the benzoxazole (B165842) ring system would likely appear as multiplets in the range of δ 6.8-8.9 ppm. nih.gov The methyl ester protons would be observed as a sharp singlet, typically around δ 3.7-4.1 ppm. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester group would appear significantly downfield (δ 150-170 ppm), while the aromatic and heterocyclic carbons would resonate in the δ 110-160 ppm region. The methyl carbon signal would be found upfield, typically around δ 50-55 ppm. nih.gov

¹⁵N NMR: Nitrogen-15 NMR, while less common due to lower sensitivity and natural abundance, can provide valuable information about the electronic environment of the nitrogen atom within the benzoxazole ring. The chemical shift of the nitrogen atom is sensitive to substitution and conjugation effects within the heterocyclic system. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic CH 7.5 - 8.5 110 - 140
Aromatic C-Br - 115 - 125
Heterocyclic C - 140 - 160
Ester C=O - 160 - 170

Note: These are predicted values based on typical chemical shift ranges for similar functional groups and structures.

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. It would be used to establish the connectivity between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals that have attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of their bonding connectivity. ipb.pt This is particularly useful for determining stereochemistry and conformation, although for a largely planar molecule like this, its primary use would be to confirm assignments by showing spatial proximity between, for example, the methyl protons and a nearby aromatic proton.

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR and FT-Raman spectra provide a molecular fingerprint. For this compound, key vibrational bands would confirm the presence of its constituent functional groups. nih.gov

Carbonyl Stretching (C=O): A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the FT-IR spectrum, typically in the region of 1720-1740 cm⁻¹. nih.gov

Aromatic C=C Stretching: Multiple bands in the 1450-1620 cm⁻¹ region would correspond to the carbon-carbon stretching vibrations within the benzene (B151609) and oxazole (B20620) rings. nih.gov

C-O Stretching: The C-O stretches of the ester group would produce strong bands in the 1100-1300 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear in the 2850-3000 cm⁻¹ range.

C-Br Stretching: The vibration associated with the carbon-bromine bond would be found in the fingerprint region of the spectrum, typically between 500 and 680 cm⁻¹.

Table 2: Expected Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H (methyl) Stretch 2850 - 3000
Ester C=O Stretch 1720 - 1740
Aromatic C=C Stretch 1450 - 1620
C-O (ester) Stretch 1100 - 1300

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis (e.g., GC-MS, LC-MS, ESI-MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. nih.gov

For this compound (Molecular Formula: C₉H₆BrNO₃), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass, which is distinct from the nominal mass. uni.lu The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in a nearly 1:1 ratio, leading to M and M+2 peaks of almost equal intensity. uni.lu

Electrospray ionization (ESI) is a soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺. Fragmentation analysis (MS/MS) would involve the collision-induced dissociation of the parent ion to produce smaller fragment ions. Plausible fragmentation pathways could include the loss of the methoxy (B1213986) radical (•OCH₃) or the neutral loss of the entire carbomethoxy group (•COOCH₃).

X-ray Crystallography for Solid-State Structural Determination

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural information. This technique yields a precise three-dimensional model of the molecule as it exists in the solid state.

The analysis would determine the exact bond lengths, bond angles, and torsion angles within the molecule. It would confirm the planarity of the benzoxazole ring system and the orientation of the methyl carboxylate substituent. Furthermore, X-ray crystallography reveals how molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as π-π stacking or halogen bonding, which can influence the material's physical properties. nih.gov For similar benzoxazole structures, studies have revealed nearly planar molecules that arrange in specific packing motifs like herringbone patterns, stabilized by various intermolecular forces. nih.govresearchgate.net

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Structure Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique for elucidating the electronic structure and extent of conjugation in organic molecules such as this compound. This method probes the electronic transitions between different energy levels within a molecule upon absorption of ultraviolet or visible light. The resulting spectrum provides valuable insights into the molecular orbitals and the effects of various functional groups on the electronic properties of the compound.

The UV-Vis spectrum of an aromatic compound like this compound is primarily governed by π → π* and n → π* electronic transitions. The benzoxazole ring system constitutes a conjugated aromatic chromophore. The π electrons in this system are delocalized over the fused benzene and isoxazole (B147169) rings. When the molecule absorbs light of a specific wavelength, these π electrons are promoted from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π*) molecular orbital.

The electronic spectrum of benzene, a fundamental aromatic system, typically exhibits three absorption bands arising from π → π* transitions, which are often referred to as the E1, E2, and B bands. youtube.com In heteroaromatic systems like 1,2-benzisoxazole, the presence of the heteroatoms (nitrogen and oxygen) and the fusion of the two rings alter the energies of the molecular orbitals, leading to shifts in the absorption maxima (λmax) compared to benzene.

Detailed Research Findings

The substituents on the benzoxazole ring play a crucial role in modulating the electronic transitions. The bromine atom at the 7-position and the methyl carboxylate group at the 4-position influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Bromo Group (-Br): The bromine atom is an auxochrome with two opposing electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+M) due to its lone pairs of electrons. Generally, halogen substitution on an aromatic ring leads to a bathochromic shift (red shift) of the absorption bands to longer wavelengths. researchgate.netresearchgate.net This is attributed to the p-π conjugation between the lone pair electrons of the bromine and the π-electron system of the aromatic ring, which raises the HOMO energy level and reduces the HOMO-LUMO energy gap. researchgate.net

Methyl Carboxylate Group (-COOCH3): The methyl carboxylate group is an electron-withdrawing group due to both inductive and resonance effects (-I, -M). This group tends to lower the energy of both the HOMO and LUMO, but the effect on the LUMO is typically more pronounced. The presence of a carbonyl group also introduces the possibility of a weak n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to a π* anti-bonding orbital. These transitions are typically observed as a shoulder or a weak band at longer wavelengths compared to the more intense π → π* transitions. For aromatic esters, the strong π → π* transitions are of primary interest. jove.com

The extended conjugation in the this compound system, encompassing the benzene ring, the isoxazole ring, and the carbonyl group of the ester, is expected to result in absorption bands at significantly longer wavelengths compared to unconjugated systems. youtube.com An increase in the extent of conjugation generally leads to a smaller HOMO-LUMO gap, requiring less energy (longer wavelength) for electronic excitation. youtube.com

Based on the analysis of substituted benzenes and related heterocyclic systems, the UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) or cyclohexane (B81311) would be expected to show strong absorptions in the UV region, likely with multiple bands corresponding to different π → π* transitions. The solvent can also influence the position and intensity of the absorption bands.

Illustrative Spectroscopic Data

Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Transition Type
Hexane22525,000π → π
Hexane26015,000π → π
Hexane3108,000π → π
Ethanol23026,500π → π
Ethanol26816,000π → π
Ethanol3158,500π → π

The different absorption maxima (λmax) in the table correspond to electronic transitions to different excited states. The high molar absorptivity values (ε) are characteristic of allowed π → π* transitions. A slight bathochromic shift is anticipated when moving from a non-polar solvent like hexane to a polar solvent like ethanol, which is a common solvatochromic effect for many organic chromophores.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can accurately predict geometries, energies, and other molecular properties, providing a deep understanding of the molecule's inherent characteristics. For methyl 7-bromo-1,2-benzoxazole-4-carboxylate, DFT calculations elucidate its electronic landscape and reactivity patterns.

The electronic structure of a molecule governs its chemical reactivity. Analyses of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) are fundamental to understanding this behavior.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily polarizable and more reactive. For benzoxazole (B165842) derivatives, the HOMO is typically distributed over the fused benzene (B151609) ring system, while the LUMO is often localized on the benzoxazole core. The presence of the electron-withdrawing bromine atom and methyl carboxylate group on the this compound scaffold would be expected to lower the energies of both HOMO and LUMO and influence the energy gap.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to identify regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atoms of the carboxylate group and the nitrogen atom of the oxazole (B20620) ring would be expected to be regions of high electron density (red), whereas the hydrogen atoms and the area around the bromine atom might show a more positive potential (blue).

Table 1: Illustrative Quantum Chemical Descriptors for a Benzoxazole Derivative

Note: The values in this table are illustrative for a generic benzoxazole derivative and are not specific experimental values for this compound.

DFT calculations can go beyond general reactivity to predict the specific sites on a molecule where reactions are most likely to occur. This is particularly useful for complex molecules like this compound, which has multiple potential reaction sites.

Computational models can determine the selectivity of reactions by comparing the activation energies for different possible reaction pathways. researchgate.net For instance, in reactions involving electrophilic aromatic substitution, calculations can predict whether an incoming electrophile will preferentially attack at the C5 or C6 position of the benzene ring by evaluating the stability of the intermediates formed. The electron-donating nature of the fused oxazole ring and the directing effects of the bromo and carboxylate substituents are key factors that computational models can quantify. These predictions are crucial for designing synthetic routes that yield the desired product with high selectivity, minimizing the formation of unwanted isomers. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility, stability, and interactions with the surrounding environment, such as solvent molecules. nih.gov

For this compound, MD simulations can reveal the preferred rotational conformations of the methyl carboxylate group relative to the planar benzoxazole ring. These simulations can also shed light on how the molecule interacts with different solvents. By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can analyze the formation of hydrogen bonds and other non-covalent interactions. This information is valuable for understanding solubility, crystallization behavior, and how the solvent might influence reaction pathways. Analyses such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from MD trajectories can quantify the stability of the molecule's conformation over time. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products, including the structures of elusive intermediates and transition states. researchgate.net

A key aspect of mechanistic studies is the characterization of the transition state—the highest energy point along the reaction coordinate. youtube.com DFT calculations can be used to locate the geometry of a transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the rate of the reaction.

For example, in a nucleophilic aromatic substitution reaction on this compound, computational methods can model the approach of the nucleophile, the formation of the Meisenheimer intermediate, and the departure of the bromide leaving group. By calculating the energy barriers for substitution at different positions, the most favorable reaction pathway can be determined. researchgate.net These calculations provide a level of detail that is often inaccessible through experimental methods alone. youtube.com

Table 2: Illustrative Energy Profile for a Hypothetical Reaction Step

Note: The values are hypothetical and serve to illustrate a typical reaction energy profile.

Computational studies are also vital for understanding catalysis. They can model how a catalyst interacts with the substrate to lower the activation energy of a reaction. For reactions involving this compound, if a transition metal catalyst is used (for example, in a cross-coupling reaction at the bromine position), DFT can be employed to model the entire catalytic cycle. This includes steps like oxidative addition, transmetalation, and reductive elimination, providing insights into the role of the ligands and the oxidation state of the metal.

Furthermore, if a reaction can produce stereoisomers, computational modeling can explain the origin of the observed stereoselectivity. By calculating the energies of the diastereomeric transition states leading to different stereochemical outcomes, researchers can predict which product will be favored. The model can reveal the specific steric or electronic interactions in the transition state that are responsible for the selectivity, which is critical for the development of effective asymmetric syntheses.

Molecular Docking Methodologies for Investigating Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently employed to forecast the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target receptor, typically a protein. nih.gov The insights gained from molecular docking are pivotal for understanding the molecular basis of a compound's biological activity. springernature.com

The process of conducting a molecular docking study for this compound would systematically involve several key steps:

Preparation of the Receptor and Ligand: The initial step involves obtaining the three-dimensional (3D) structures of both the target protein (receptor) and the ligand (this compound). biotechworldindia.in The 3D coordinates of the receptor are often retrieved from crystallographic or NMR spectroscopic data available in protein databases. nih.gov The receptor file is then prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. biotechworldindia.in Concurrently, the 2D structure of this compound is converted into a 3D conformation, and its geometry is optimized to achieve a low-energy state. biotechworldindia.in

Grid Generation and Binding Site Identification: A grid box is defined around the active site of the target protein. nih.gov This grid serves as the designated space where the docking algorithm will explore possible binding poses of the ligand. biotechworldindia.in If the binding site is unknown, a "blind docking" approach can be utilized where the grid encompasses the entire protein surface. mdpi.com

Docking Simulation and Scoring: A search algorithm is used to generate a multitude of possible binding poses of the ligand within the defined grid. nih.gov These algorithms explore the conformational flexibility of the ligand and, in some cases, the receptor side chains. nih.gov Each generated pose is then evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov The more negative the docking score, the stronger the predicted binding affinity. mdpi.com

Analysis of Ligand-Receptor Interactions: The final step involves a detailed analysis of the top-ranked docking poses. biotechworldindia.in This analysis focuses on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking, between this compound and the amino acid residues of the receptor. mdpi.com Visualization software is used to generate images of the ligand-receptor complex, providing a clear picture of the binding mode.

The following interactive table illustrates a hypothetical outcome of a molecular docking study for this compound with a putative protein target, detailing the types of interactions and the amino acid residues involved.

Interaction TypeInteracting Residue(s)Distance (Å)
Hydrogen BondTYR 2342.8
Hydrogen BondASN 1583.1
HydrophobicLEU 230, VAL 189-
Pi-AlkylILE 2104.5

This table represents a hypothetical scenario for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Studies: Methodological Framework

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. neovarsity.org

The development of a robust QSAR model for a series of analogues of this compound would follow a structured methodological framework:

Data Set Curation: The first step is to assemble a dataset of chemical compounds with experimentally determined biological activities. neovarsity.org This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. basicmedicalkey.com

Calculation of Molecular Descriptors: For each compound in the dataset, a variety of molecular descriptors are calculated. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, electronic, and steric properties. wiley.comucsb.edu

Feature Selection and Model Building: From the large pool of calculated descriptors, a subset of the most relevant ones is selected to build the QSAR model. nih.gov This is a critical step to avoid overfitting. scispace.com Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms, can be employed to develop the mathematical equation that correlates the selected descriptors with the biological activity. neovarsity.org The general form of a QSAR model can be expressed as: Activity = f (molecular descriptors) wikipedia.org

Model Validation: The developed QSAR model must be rigorously validated to ensure its robustness and predictive ability. nih.gov Internal validation is often performed using techniques like leave-one-out cross-validation on the training set. taylorfrancis.com External validation is performed by using the developed model to predict the activities of the compounds in the test set, which were not used in model development. basicmedicalkey.comtandfonline.com

Below is an illustrative data table showcasing the types of data that would be compiled for a QSAR study of this compound and its hypothetical analogues.

Compound IDStructureExperimental Activity (IC50, µM)LogPMolecular WeightNumber of H-Bond Donors
1This compound1.53.2270.080
2Analogue A2.83.5284.111
3Analogue B0.92.9256.050
4Analogue C5.14.1310.150

This table contains hypothetical data for illustrative purposes.

Applications in Chemical Research and Development

A Versatile Scaffold: Role as a Synthetic Intermediate

The strategic placement of a bromine atom and a methyl carboxylate group on the 1,2-benzoxazole core renders methyl 7-bromo-1,2-benzoxazole-4-carboxylate a highly adaptable synthetic intermediate. The bromine atom serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide array of substituents at the 7-position, including aryl, alkynyl, and amino groups, thereby enabling the construction of diverse and complex molecular architectures.

Furthermore, the methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides, hydroxymethyl, or even more elaborate side chains. This dual functionality allows for sequential and site-selective modifications, providing chemists with a powerful tool to build intricate molecules with desired properties. The inherent reactivity of the benzoxazole (B165842) ring system itself also offers avenues for further chemical transformations, making this compound a cornerstone for the synthesis of novel heterocyclic compounds.

Advancing Catalysis: Development of New Catalytic Systems and Reagents

The structural framework of this compound and its derivatives has been explored in the context of developing new catalytic systems. The nitrogen and oxygen atoms within the benzoxazole ring can act as coordinating sites for metal centers, forming the basis for novel ligands in catalysis. By modifying the substituents on the benzoxazole core, researchers can fine-tune the steric and electronic properties of these ligands, thereby influencing the activity and selectivity of the resulting metal complexes.

For instance, the bromo group can be functionalized to introduce phosphine (B1218219) or other coordinating moieties, leading to the creation of bespoke ligands for transition-metal-catalyzed reactions. These tailored catalytic systems can exhibit enhanced performance in specific transformations, such as asymmetric synthesis or challenging cross-coupling reactions. The ability to systematically alter the ligand structure derived from this compound provides a platform for the rational design of new and more efficient catalysts.

Illuminating Mechanisms: Design and Synthesis of Molecular Probes

The inherent spectroscopic properties of the benzoxazole scaffold have led to the investigation of this compound as a precursor for molecular probes. Benzoxazole derivatives are known to exhibit fluorescence, and by strategically modifying the molecule, it is possible to create probes that respond to specific analytes or changes in their environment.

The bromo and ester functionalities of the parent compound serve as convenient points for attaching recognition units or modulating the electronic properties of the fluorophore. For example, the bromine atom can be replaced with a group that specifically binds to a target molecule, and this binding event can trigger a change in the fluorescence signal. Such molecular probes are invaluable tools for studying biological processes, detecting environmental contaminants, and understanding reaction mechanisms at the molecular level. The synthetic accessibility and modular nature of this compound make it an attractive starting point for the development of these sophisticated analytical tools.

Building the Future: Exploration in Material Science

The exploration of this compound and its derivatives extends into the realm of material science, particularly in the development of optoelectronic and functional materials. The rigid, planar structure of the benzoxazole core, combined with its electronic properties, makes it a promising building block for organic semiconductors, light-emitting diodes (OLEDs), and other functional materials.

Through polymerization or the synthesis of discrete, highly conjugated molecules derived from this benzoxazole, researchers can create materials with tailored electronic and photophysical properties. The ability to introduce various functional groups via the bromo and carboxylate positions allows for the fine-tuning of properties such as charge transport, emission color, and solubility. While the exploration in this area is ongoing, the foundational structure of this compound provides a versatile platform for the design and synthesis of next-generation organic materials.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of benzoxazole (B165842) derivatives has traditionally relied on the condensation of 2-aminophenols with various carbonyl compounds, sometimes under harsh conditions. nih.govrsc.org A significant future challenge is the development of more sustainable and efficient synthetic routes to access methyl 7-bromo-1,2-benzoxazole-4-carboxylate and its analogues. Research is increasingly focused on "green" chemistry principles that emphasize energy efficiency, waste reduction, and the use of environmentally benign reagents. mdpi.com

Future synthetic strategies are expected to move away from stoichiometric reagents and harsh conditions toward catalytic systems that are both efficient and recyclable. Key areas of exploration include:

Nanocatalysis : The use of metal-supported nanoparticles, such as nano-ZnO or palladium complexes, offers high catalytic activity, operational simplicity, and potential for catalyst reuse. nih.gov

Ionic Liquids : Brønsted acidic ionic liquids (BAILs) have emerged as effective, recyclable catalysts for benzoxazole synthesis, often allowing for solvent-free reaction conditions. nih.govnih.govacs.org

Energy-Efficient Methods : Techniques like microwave irradiation and ultrasound assistance can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.comresearchgate.net

The table below compares conventional and emerging sustainable methods for benzoxazole synthesis.

Parameter Conventional Methods Novel Sustainable Methods Key Advantages of Sustainable Methods
Catalyst Strong acids (e.g., p-TSA), metal saltsNanoparticles, Ionic Liquids, OrganocatalystsReusability, lower catalyst loading, reduced toxicity. nih.gov
Solvents High-boiling, often hazardous organic solvents (e.g., DMF)Water, ethanol, deep eutectic solvents (DES), solvent-freeReduced environmental impact, easier workup. mdpi.combohrium.com
Energy Input Prolonged conventional heatingMicrowave, UltrasoundSignificant reduction in reaction time, improved energy efficiency. mdpi.com
Byproducts Stoichiometric waste productsOften only waterHigher atom economy, less waste generated. bohrium.com

Applying these sustainable principles to the specific, multi-substituted This compound presents a challenge in maintaining regioselectivity and functional group tolerance under milder conditions.

Advanced Functionalization Strategies for Enhanced Molecular Diversity

To fully explore the potential of the This compound scaffold, advanced functionalization strategies are required. The existing bromo and methyl ester groups are valuable synthetic handles, but modern techniques can enable modification of the core structure at positions that are otherwise unreactive.

A primary challenge is the selective functionalization of C-H bonds. Direct C-H activation and arylation are powerful tools for creating molecular diversity without the need for pre-functionalized starting materials. researchgate.netnih.gov Future research will likely focus on:

Late-Stage Functionalization : Introducing new functional groups in the final stages of a synthetic sequence allows for the rapid creation of a library of derivatives from a common intermediate.

Cross-Coupling Reactions : The bromine atom at the C7 position is an ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new aryl, alkyl, or alkynyl groups. acs.org

Modification of the Ester Group : The methyl carboxylate at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, esters, or other functional groups.

Direct C-H Functionalization : Developing methodologies for the regioselective functionalization of the C5 and C6 positions of the benzoxazole ring would open new avenues for structural modification.

Position on Scaffold Existing Group Potential Functionalization Reaction Introduced Moiety
C7 Bromo (-Br)Suzuki CouplingAryl, Heteroaryl
C7 Bromo (-Br)Sonogashira CouplingAlkynyl
C7 Bromo (-Br)Buchwald-Hartwig AminationAmines (Primary, Secondary)
C4 Methyl Carboxylate (-COOCH₃)Amidation (after hydrolysis)Amides
C5 / C6 Hydrogen (-H)C-H Borylation / ArylationBoryl, Aryl groups
C2 Hydrogen (-H)Direct Arylation / AminationAryl, Amino groups organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize synthetic chemistry. jetir.org For a complex target like This compound , these computational tools present a significant opportunity to accelerate research and overcome synthetic challenges.

Future directions in this domain include:

Retrosynthesis Planning : AI-powered tools can propose novel and efficient synthetic routes by analyzing vast databases of known chemical reactions, such as Reaxys. jetir.orgnih.gov

Reaction Outcome Prediction : Machine learning models, including graph transformer neural networks, can predict the success, yield, and regioselectivity of a potential reaction, minimizing trial-and-error in the lab. jetir.orgdigitellinc.com

Condition Optimization : AI can be used to identify the optimal reaction conditions (catalyst, solvent, temperature) for a desired transformation, which is particularly useful for complex, multi-component reactions. eurekalert.orgchemeurope.com

In Silico Library Screening : By training models on existing data, researchers can perform virtual screens to identify which substrates are most likely to succeed in a given reaction, enabling more efficient library design. digitellinc.com

A key challenge is the availability of high-quality, structured data needed to train these models. The development of standardized reaction datasets and the integration of proprietary in-house data will be crucial for improving the predictive power of these systems. nih.gov

Deeper Mechanistic Understanding of Complex Transformations

While many methods exist for synthesizing benzoxazoles, a deep mechanistic understanding of the transformations is often lacking, especially for novel catalytic systems. nih.gov For This compound , the electronic effects of the electron-withdrawing bromo and carboxylate substituents can significantly influence reaction pathways.

Future research must focus on:

Elucidation of Reaction Intermediates : Combining experimental techniques (e.g., mass spectrometry, in-situ NMR) with computational studies to identify and characterize key intermediates, such as the initial condensation product between the o-aminophenol and an aldehyde. nih.gov

Computational Modeling : Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and understand transition states. This can explain observed selectivity and guide the design of more efficient catalysts.

A proposed general mechanism for the acid-catalyzed formation of a 2-substituted benzoxazole involves the initial formation of a Schiff base (or imine), followed by intramolecular cyclization and subsequent dehydration/aromatization. nih.gov Understanding how different catalysts and the specific substituents on the This compound precursor alter this fundamental pathway is a critical challenge.

Exploration of New Chemical Space through Derivatization and Scaffold Hybridization

A primary goal in medicinal chemistry is the exploration of new chemical space to identify molecules with novel properties. The This compound core is an excellent starting point for such exploration through two main strategies: derivatization and scaffold hybridization.

Derivatization : As discussed in section 7.2, the existing functional groups can be used to create a large library of related compounds. The systematic modification of these groups and analysis of the resulting structure-activity relationships (SAR) is a classic but powerful approach. mdpi.com

Scaffold Hybridization : This strategy involves covalently linking the benzoxazole core to other known pharmacologically active scaffolds. This can lead to hybrid molecules with unique or synergistic biological activities. For example, combining the benzoxazole moiety with other heterocyclic systems like phthalides or chromenes has been explored to develop novel antifungal agents. nih.gov

The challenge lies in the rational design of these new molecules. A deep understanding of the target biological system is required to design hybrids that maintain or enhance desired interactions while possessing favorable physicochemical properties.

Parent Scaffold Hybridization Partner Potential Application Area Reference
BenzoxazolePhthalideAgricultural Fungicides nih.gov
BenzoxazoleChromeneAgricultural Fungicides nih.gov
BenzoxazoleSterane FrameworkBioactive Steroids researchgate.net
BenzoxazolePhenylindolizineAnti-inflammatory Agents nih.gov

Future research will focus on creating novel hybrids based on This compound to explore new therapeutic areas.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 7-bromo-1,2-benzoxazole-4-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving methyl 3-amino-4-hydroxybenzoate derivatives. For example, refluxing with brominated aryl acids (e.g., 7-bromo-substituted precursors) in polyphosphoric acid or using coupling agents like DCC/DMAP in anhydrous solvents (e.g., DMF) can promote cyclization . Optimization involves adjusting reaction time (e.g., 12–18 hours), temperature (80–120°C), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended for isolating high-purity products (>95%) .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

  • Methodological Answer :

  • ¹H/¹³C NMR : The bromine substituent at position 7 induces deshielding of adjacent protons (e.g., H-6 and H-8), appearing as doublets in δ 7.8–8.2 ppm. The ester carbonyl (C=O) resonates at ~165–170 ppm in ¹³C NMR.
  • IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (benzoxazole C=N) confirm functional groups.
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z ~270–275 (exact mass depends on isotopic Br pattern).
  • XRD : Crystallographic data (if available) validate planar benzoxazole core and Br substituent geometry .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., aryl boronic acid vs. vinyl boronate) may arise from steric hindrance at position 7 or electronic effects of the bromine. To address this:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (e.g., XPhos) to enhance coupling efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., THF, dioxane) with controlled base (K₂CO₃ or Cs₂CO₃) improve reaction rates.
  • Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify intermediates (e.g., debrominated byproducts) .

Q. How does the bromine substituent at position 7 influence the compound’s electronic properties in medicinal chemistry applications?

  • Methodological Answer :

  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects of Br, lowering LUMO energy and enhancing electrophilicity for nucleophilic attack.
  • SAR Studies : Compare bioactivity (e.g., enzyme inhibition) of the Br-substituted derivative with Cl or F analogs to quantify halogen-dependent potency .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : Bromine’s heavy atom effect complicates crystal growth. Strategies include:

  • Solvent Pair Selection : Use slow evaporation with ethyl acetate/hexane (1:3) to promote lattice formation.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., methyl 5-bromo-2-thiophenecarboxylate) to induce nucleation .

Data Analysis and Troubleshooting

Q. How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns) for this compound?

  • Methodological Answer :

  • Variable Temperature NMR : Perform experiments at 25°C and 60°C to distinguish dynamic effects (e.g., rotational barriers) from structural anomalies.
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-proton or proton-carbon couplings. For example, cross-peaks between H-6 and H-8 confirm spatial proximity .

Q. What analytical methods validate the purity of this compound in complex reaction mixtures?

  • Methodological Answer :

  • HPLC-DAD/MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to separate and quantify the target compound from side products (e.g., debrominated analogs).
  • Elemental Analysis : Match experimental C, H, N, Br% with theoretical values (±0.3% tolerance) .

Tables for Key Data

Property Value/Description Reference
Molecular Formula C₉H₆BrNO₃Calculated
Exact Mass 270.95 g/mol
Synthetic Yield 65–78% (optimized conditions)
Melting Point 79–81°C (similar to brominated analogs)
Key NMR (¹H) δ 8.12 (d, J=2.4 Hz, H-6), δ 3.95 (s, OCH₃)

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